molecular formula C17H14ClNO4 B403722 4-(2-Benzoyl-4-chloroanilino)-4-oxobutanoic acid CAS No. 92136-16-8

4-(2-Benzoyl-4-chloroanilino)-4-oxobutanoic acid

Cat. No. B403722
CAS RN: 92136-16-8
M. Wt: 331.7g/mol
InChI Key: WBLDTEVDXXXCLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Benzoyl-4-chloroanilino)-4-oxobutanoic acid, also known as BOC-4, is a chemical compound that has gained attention in scientific research due to its potential applications in medicinal chemistry. This compound belongs to the class of N-acyl amino acid derivatives and has shown promising results in various studies related to cancer, inflammation, and neurological disorders.

Mechanism of Action

The mechanism of action of 4-(2-Benzoyl-4-chloroanilino)-4-oxobutanoic acid is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in various physiological processes. In one study, this compound was found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the activity of COX-2, which is involved in the production of pro-inflammatory prostaglandins. This compound has also been shown to induce apoptosis in cancer cells and possess neuroprotective properties.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(2-Benzoyl-4-chloroanilino)-4-oxobutanoic acid in lab experiments is its potential applications in medicinal chemistry. It has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties, which make it a promising candidate for drug development. However, one limitation of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on 4-(2-Benzoyl-4-chloroanilino)-4-oxobutanoic acid. One direction could be to study its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction could be to study its potential applications in the treatment of inflammatory bowel disease. Further studies could also be conducted to elucidate its mechanism of action and to optimize its pharmacological properties for drug development.

Synthesis Methods

The synthesis of 4-(2-Benzoyl-4-chloroanilino)-4-oxobutanoic acid involves the reaction of 4-chloro-2-nitroaniline with benzoyl chloride, followed by reduction of the resulting nitro compound with iron powder. The final step involves the reaction of the resulting amine with ethyl acetoacetate in the presence of acetic anhydride and catalytic amounts of piperidine.

Scientific Research Applications

4-(2-Benzoyl-4-chloroanilino)-4-oxobutanoic acid has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties. In one study, this compound was found to inhibit the growth of human breast cancer cells by inducing apoptosis. In another study, this compound was shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

4-(2-benzoyl-4-chloroanilino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO4/c18-12-6-7-14(19-15(20)8-9-16(21)22)13(10-12)17(23)11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBLDTEVDXXXCLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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